Syringaldehyde

描述

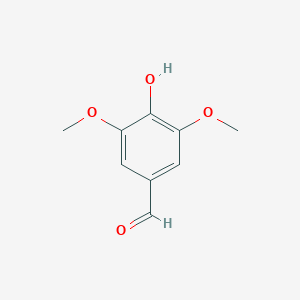

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDXJAYRVLXPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059643 | |

| Record name | Syringaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index], Very pale green needles; Alcoholic aroma | |

| Record name | Syringaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxy-3,5-dimethoxy benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Hydroxy-3,5-dimethoxy benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

134-96-3 | |

| Record name | Syringaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SYRINGALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy-3,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Syringaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYRINGALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZR01KTT21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Syringaldehyde chemical structure and properties

An In-depth Technical Guide on Syringaldehyde: Chemical Structure, Properties, and Biological Activity

Introduction

This compound (4-hydroxy-3,5-dimethoxybenzaldehyde) is an aromatic aldehyde naturally found in a variety of plants, including spruce and maple trees, and is a key compound extracted from lignin.[1][2] It contributes to the aroma and flavor of many foods and beverages, such as whisky aged in oak barrels.[2] Beyond its sensory characteristics, this compound has garnered significant interest in the scientific community for its diverse bioactive properties, including anti-inflammatory, antioxidant, and anti-hyperglycemic effects.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant biological signaling pathways, and detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a substituted benzaldehyde with a phenolic hydroxyl group and two methoxy groups at positions 3 and 5 of the benzene ring.[5] This substitution pattern is crucial for its chemical reactivity and biological activity.

Chemical Identification

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-hydroxy-3,5-dimethoxybenzaldehyde | [5][6] |

| CAS Number | 134-96-3 | [2] |

| Molecular Formula | C₉H₁₀O₄ | [6] |

| SMILES | COC1=CC(=CC(=C1O)OC)C=O | [2][6] |

| InChI | InChI=1S/C₉H₁₀O₄/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3 | [2][6] |

| InChIKey | KCDXJAYRVLXPFO-UHFFFAOYSA-N | [2][6] |

Physical and Chemical Properties

The physical and chemical properties of this compound are detailed in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 182.17 g/mol | [6] |

| Appearance | Colorless to pale yellow solid/needles | [1][2] |

| Melting Point | 110–113 °C | [1][2] |

| Boiling Point | 192–193 °C at 14-19 kPa | [1][7] |

| Density | ~1.01 g/cm³ | [1][2] |

| Flash Point | > 110 °C | [2] |

Solubility Data

This compound exhibits varying solubility depending on the solvent, a critical consideration for experimental design.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble / Very sparingly soluble | [1][2][6] |

| Ethanol | Soluble | [1][6] |

| DMSO | ~30-36 mg/mL | [8][9] |

| DMF | ~30 mg/mL | [8] |

| Ether | Soluble | [10] |

| Chloroform | Soluble | [10] |

| Petroleum Ether | Very sparingly soluble | [10] |

Spectral Data

The spectral characteristics of this compound are fundamental for its identification and quantification.

| Spectral Data Type | Wavelength (λ) / Shift (δ) | Reference(s) |

| UV-Vis (λmax) | 216 nm, 308-310 nm (in various solvents) | [11][12][13] |

| ¹H NMR (CDCl₃, 90 MHz) | δ 9.81 (s, 1H, -CHO), 7.15 (s, 2H, Ar-H), 3.96 (s, 6H, -OCH₃) | [6] |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 9.78 (s, 1H, -CHO), 7.21 (s, 2H, Ar-H), 3.85 (s, 6H, -OCH₃) | [14] |

| ¹³C NMR (DMSO-d₆, 151 MHz) | δ 191.98, 148.93, 142.89, 127.97, 107.88, 56.88 | [14] |

Biological Activities and Signaling Pathways

This compound demonstrates significant anti-inflammatory properties, primarily through the modulation of key cellular signaling pathways. Research has shown that it can inhibit the production of pro-inflammatory cytokines and mediators.[7][15]

Inhibition of MAPK/NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory effect of this compound is its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[7] In response to inflammatory stimuli like lipopolysaccharides (LPS), cell surface receptors (e.g., TLR4) trigger a phosphorylation cascade that activates MAPK proteins (such as p38, ERK, and JNK) and the IKK complex. Activated IKK phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer.[14][16][17] Once in the nucleus, NF-κB acts as a transcription factor, upregulating the expression of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like Cyclooxygenase-2 (COX-2).[7][18]

This compound intervenes in this process by reducing the activation (phosphorylation) of both MAPK and NF-κB pathway components.[7] This inhibition leads to a significant downstream reduction in the expression and secretion of inflammatory mediators, thereby mitigating the inflammatory response.[7]

Caption: MAPK/NF-κB signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and analysis of this compound.

Chemical Synthesis

A reliable method for synthesizing this compound is the reaction of pyrogallol-1,3-dimethyl ether with hexamethylenetetramine in a glycerol/boric acid mixture, as described in Organic Syntheses.[6]

Methodology:

-

Dehydration: A mixture of 740 mL of glycerol and 216 g of boric acid is placed in a 2-L three-necked round-bottomed flask. The mixture is heated in an oil bath to 170°C and maintained for 30 minutes to dehydrate.

-

Reactant Addition: The mixture is cooled to 150°C. A pre-mixed combination of 154 g (1 mole) of pyrogallol-1,3-dimethyl ether and 154 g (1.1 moles) of hexamethylenetetramine is added rapidly.

-

Reaction: The temperature is quickly raised to 148°C and then allowed to rise to an exothermic peak of 155-160°C over approximately 6 minutes.

-

Quenching: The reaction is rapidly cooled to 110°C, and a solution of 184 mL of concentrated sulfuric acid in 620 mL of water is added.

-

Isolation of Crude Product: After stirring for 1 hour and cooling to 25°C, the precipitated boric acid is removed by filtration. The filtrate is extracted three times with 500-mL portions of chloroform.

-

Bisulfite Adduct Formation: The combined chloroform extracts are then extracted with a solution of 180 g of sodium bisulfite in 720 mL of water by stirring vigorously for 1 hour.

-

Release of Aldehyde: The aqueous bisulfite layer is separated, washed with chloroform, and then acidified with a solution of 55 mL of concentrated sulfuric acid in 55 mL of water. The solution is heated on a steam bath while air is bubbled through to expel all sulfur dioxide.

-

Collection: Upon cooling, the product solidifies. It is collected by filtration, washed with cold water, and dried at 40°C to yield the crude this compound.

Caption: Workflow for the chemical synthesis and purification of this compound.

Purification by Recrystallization

The crude this compound obtained from synthesis can be purified effectively by recrystallization.[6][19]

Methodology:

-

Solvent Preparation: Prepare a solvent mixture of aqueous methanol. For every 10 g of crude this compound, use 30 mL of water and 3 mL of methanol.[6]

-

Dissolution: Add the crude solid to an Erlenmeyer flask. Add the solvent mixture and heat gently (e.g., on a steam bath or hotplate) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.[20]

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[21]

-

Crystallization: Once the solution has reached room temperature, it can be placed in an ice-water bath to maximize the yield of crystals.

-

Collection: Collect the purified crystals by suction filtration using a Büchner funnel.[20]

-

Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals by continuing to draw air through the funnel or by transferring them to a watch glass to air dry. The final product should be pale yellow needles with a melting point of 111–112°C.[6]

Analytical Methods

4.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of this compound in various matrices.[22][23]

General Protocol:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase). Filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulate matter.[13][24]

-

Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is often employed, typically using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[23]

-

Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

-

Detection: Monitor the eluent at a wavelength corresponding to this compound's absorption maximum, typically around 280 nm or 310-320 nm.[23]

-

-

Analysis: Identify the this compound peak by comparing its retention time to that of a pure standard. Quantify by creating a calibration curve from standards of known concentrations and integrating the peak area of the sample.[24]

4.3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of volatile and semi-volatile compounds like this compound, often after derivatization.

General Protocol:

-

Sample Preparation/Derivatization: For complex biological samples, a liquid-liquid extraction may be required. While this compound can be analyzed directly, derivatization (e.g., silylation) can improve its volatility and chromatographic peak shape.

-

Instrumentation: Use a GC system coupled to a Mass Spectrometer (MS).

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is suitable.[3]

-

Carrier Gas: Helium is typically used at a constant flow rate (e.g., 1 mL/min).[3]

-

Oven Program: A temperature gradient is used. For example, start at 50°C, hold for 2 minutes, then ramp at a controlled rate (e.g., 20°C/min) to a final temperature of 250°C.[3]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is standard.

-

Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a library spectrum (e.g., NIST) or a pure standard. Key mass fragments (m/z) for this compound are often reported.[19]

-

Conclusion

This compound is a multifaceted compound with a well-defined chemical profile and significant potential in pharmaceutical and other scientific fields. Its anti-inflammatory action, mediated through the inhibition of the MAPK/NF-κB signaling pathway, makes it a compelling candidate for further investigation in drug discovery. The established protocols for its synthesis, purification, and analysis provide a solid foundation for researchers to explore its properties and applications. This guide serves as a technical resource to facilitate and standardize future research on this promising natural product.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. redalyc.org [redalyc.org]

- 4. This compound | CAS#:134-96-3 | Chemsrc [chemsrc.com]

- 5. This compound | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound ameliorates mouse arthritis by inhibiting dendritic cell maturation and proinflammatory cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. torontech.com [torontech.com]

- 14. mdpi.com [mdpi.com]

- 15. Effect of syringic acid and this compound on oxidative stress and inflammatory status in peripheral blood mononuclear cells from patients of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A concise review of the natural existance, synthesis, properties, and applications of this compound :: BioResources [bioresources.cnr.ncsu.edu]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. HPLC Testing Procedure | Phenomenex [phenomenex.com]

Syringaldehyde in the Plant Kingdom: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) is a phenolic aldehyde found throughout the plant kingdom, primarily as a component of lignin in the cell walls of angiosperms. Its antioxidant, anti-inflammatory, and antimicrobial properties have garnered significant interest in the pharmaceutical and biotechnology sectors. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthesis, and the key experimental protocols for its extraction, quantification, and analysis.

Natural Sources and Quantitative Yields

This compound is predominantly derived from the oxidative degradation of syringyl (S) lignin, a major type of lignin found in hardwood (angiosperm) species. The yield of this compound can vary significantly depending on the plant species, the specific tissue, and the extraction method employed. Below is a summary of reported this compound yields from various plant sources.

| Plant Source | Plant Type | Yield | Method of Analysis | Reference(s) |

| Maple Wood | Angiosperm (Hardwood) | 31.8% of Klason Lignin | Recrystallization | [1] |

| Aspen Wood | Angiosperm (Hardwood) | ~36% of Klason Lignin | Alkaline Nitrobenzene Oxidation | [2] |

| Rice Straw | Angiosperm (Monocot) | 50-59.7% of total phenolic aldehydes (with vanillin) | Nitrobenzene Oxidation | [1] |

| Corn Stems | Angiosperm (Monocot) | 2.6% (pure), 3.2% (crude) of total material | Recrystallization | [1] |

| Angiosperm Monocotyledons | Angiosperm (Monocot) | 21-30% of total phenolic aldehydes (with vanillin) | Recrystallization | [1] |

| Angiosperm Dicotyledons | Angiosperm (Dicot) | 39-48% of total phenolic aldehydes (with vanillin) | Recrystallization | [1] |

| Wheat Straw | Angiosperm (Monocot) | 365 ± 25 µg/g | Capillary Electrophoresis | [1] |

Biosynthesis of this compound Precursors

This compound is not synthesized directly in plants but is a breakdown product of syringyl lignin. The biosynthesis of its precursor, sinapyl alcohol, occurs via the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of sinapyl alcohol, the monomeric unit of syringyl lignin.

References

The Biosynthesis of Syringaldehyde in Lignin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaldehyde, a key aromatic aldehyde, originates from the syringyl (S) units of lignin, a complex polymer essential for structural support in terrestrial plants. Understanding its biosynthetic pathway is critical for applications ranging from biofuel production to the synthesis of high-value chemicals and pharmaceuticals. This guide provides an in-depth exploration of the enzymatic steps leading to this compound, focusing on the core phenylpropanoid pathway and the specific branch responsible for S-lignin formation. It includes quantitative data on key enzymes, detailed experimental protocols for analysis, and visual diagrams to elucidate the metabolic route.

Introduction to Lignin and this compound

Lignin is a primary component of the plant secondary cell wall, providing rigidity and hydrophobicity. It is a polymer composed of three main monolignol units: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively.[1] this compound (4-hydroxy-3,5-dimethoxybenzaldehyde) is primarily derived from the S-lignin units, which are characteristic of angiosperms (hardwood plants).[2] Its unique structure and bioactive properties make it a valuable precursor for various chemical syntheses.

The Phenylpropanoid Pathway: The Foundation

The biosynthesis of all monolignols begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[3]

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.[3]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4]

From p-coumaroyl-CoA, the pathway branches towards the synthesis of different monolignols. The route to coniferyl alcohol (the precursor to G-lignin) sets the stage for the S-lignin specific branch.

The Syringyl (S) Lignin-Specific Branch

The conversion of guaiacyl (G) intermediates into syringyl (S) precursors is the defining part of the pathway leading to this compound. This branch introduces a second methoxy group onto the aromatic ring. A critical debate in the field has centered on the primary substrate for this transformation, with recent evidence strongly suggesting that the pathway proceeds through aldehyde intermediates rather than acids.[5][6]

Key Enzymes and Reactions:

-

Ferulate 5-Hydroxylase (F5H): This crucial cytochrome P450-dependent monooxygenase (CYP84A) catalyzes the 5-hydroxylation step.[7][8] While it was initially thought to act on ferulic acid, kinetic studies have revealed that coniferaldehyde and coniferyl alcohol are much more efficient substrates.[6][9] This enzyme diverts the metabolic flux from G-lignin to S-lignin biosynthesis.[7]

-

Caffeic Acid O-Methyltransferase (COMT): This enzyme is responsible for methylating the newly introduced 5-hydroxyl group.[10] It preferentially acts on 5-hydroxyconiferaldehyde and 5-hydroxyconiferyl alcohol to produce sinapaldehyde and sinapyl alcohol, respectively.[5][11]

The final step in monolignol synthesis is the reduction of the aldehyde group:

-

Cinnamyl Alcohol Dehydrogenase (CAD) / Sinapyl Alcohol Dehydrogenase (SAD): This family of enzymes reduces the aldehydes (coniferaldehyde, sinapaldehyde) to their corresponding alcohols (coniferyl alcohol, sinapyl alcohol).[12]

Sinapyl alcohol is then polymerized into the S-lignin portion of the cell wall. This compound is subsequently released from this lignin polymer through natural degradation or industrial oxidative processes.[13][14]

Caption: Biosynthetic pathway from L-Phenylalanine to this compound.

Quantitative Data on Key Enzymes

The efficiency and substrate preference of enzymes in the S-lignin branch are critical for determining the final lignin composition.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| F5H (CAld5H) | Liquidambar styraciflua | Coniferaldehyde | 2.1 ± 0.2 | 0.82 ± 0.02 | 3.9 x 105 | [5] |

| Ferulate | 290 ± 40 | 0.81 ± 0.05 | 2.8 x 103 | [5] | ||

| F5H | Arabidopsis thaliana | Coniferaldehyde | 0.43 | - | - | [9] |

| Coniferyl alcohol | 0.62 | - | - | [9] | ||

| Ferulic acid | 220 | - | - | [9] | ||

| COMT I | Medicago sativa (Alfalfa) | 5-Hydroxyferulic acid | - | - | Higher activity | [15] |

| Caffeic acid | - | - | Lower activity | [15] | ||

| COMT II | Medicago sativa (Alfalfa) | Caffeic acid | Very low Km | - | Higher preference | [15] |

| 5-Hydroxyferulic acid | - | - | Lower preference | [15] |

Note: The catalytic efficiency (kcat/Km) of F5H for coniferaldehyde is approximately 140 times greater than for ferulate, highlighting it as the preferred substrate in vivo.[5]

Experimental Protocols

Lignin Content and Compositional Analysis

Determining the S/G ratio and overall lignin content is fundamental. The Klason lignin method, followed by analysis of thioacidolysis or nitrobenzene oxidation products, is a standard approach.

Protocol: Thioacidolysis for S/G Ratio Determination

-

Sample Preparation: Air-dry or lyophilize biomass and grind to pass through a 40-80 mesh sieve.[16] Extract with a series of solvents (e.g., toluene, ethanol, water) to remove extractives.

-

Reaction: Place ~10 mg of extractive-free, dried sample into a reaction vial. Add 10 mL of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol in dioxane).

-

Incubation: Seal the vial tightly and heat at 100°C for 4 hours.

-

Workup: Cool the vial on ice. Add 5 mL of water and 200 µL of an internal standard (e.g., tetracosane).

-

Extraction: Extract the products by adding 5 mL of dichloromethane (DCM), vortexing, and centrifuging to separate the phases. Collect the lower DCM phase. Repeat the extraction twice.

-

Derivatization: Evaporate the pooled DCM extracts to dryness under a stream of nitrogen. Silylate the residue by adding pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 60°C for 30 minutes.

-

Analysis: Analyze the derivatized products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the H, G, and S lignin-derived monomers.[16]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound released from lignin.[17]

Protocol: HPLC Analysis of this compound

-

Sample Preparation: After an oxidative procedure to release aromatic aldehydes from lignin, centrifuge the sample to remove solids.[18] Adjust the supernatant pH to 2-3 with HCl to precipitate any unreacted lignin.[18]

-

Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate. Vortex thoroughly and centrifuge. Collect the upper ethyl acetate phase. Repeat the extraction.

-

Preparation for Injection: Evaporate the pooled ethyl acetate extracts to dryness. Re-dissolve the residue in a known volume of the mobile phase (e.g., acetonitrile/water mixture). Filter the solution through a 0.45 µm syringe filter.[18]

-

HPLC Conditions:

-

Column: C18 reverse-phase column.[17]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid for better peak shape.[17]

-

Detection: UV detector set to an appropriate wavelength for this compound (e.g., 280 nm or 320 nm).[19]

-

Quantification: Create a standard curve using known concentrations of pure this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.[18]

-

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The biosynthesis of this compound is intricately linked to the S-lignin pathway in angiosperms, a route defined by the key enzymes Ferulate 5-Hydroxylase (F5H) and Caffeic Acid O-Methyltransferase (COMT). Kinetic data strongly support a metabolic flux through coniferaldehyde, rather than ferulic acid, as the primary entry point into the S-lignin branch. A thorough understanding of this pathway, supported by robust analytical methods, is essential for the strategic manipulation of lignin composition for industrial and pharmaceutical purposes. The protocols and data presented herein provide a foundational guide for researchers aiming to explore and exploit this vital biosynthetic route.

References

- 1. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A concise review of the natural existance, synthesis, properties, and applications of this compound :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Molecular Characterization of Ferulate 5-Hydroxylase Gene from Kenaf (Hibiscus cannabinus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. debiq.eel.usp.br [debiq.eel.usp.br]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. Substrate preferences of caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferases in developing stems of alfalfa (Medicago sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lignin Analysis Service | Determination & Identification of Lignin Content - Creative Proteomics [creative-proteomics.com]

- 17. This compound | SIELC Technologies [sielc.com]

- 18. Preparation of this compound from Lignin by Catalytic Oxidation of Perovskite-Type Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of Syringaldehyde Crystal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a phenolic aldehyde naturally occurring in various plants and is a key component derived from lignin.[1] Its versatile chemical structure, featuring hydroxyl, methoxy, and aldehyde functional groups, imparts a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound crystals, detailed experimental protocols for their characterization, and insights into its biological signaling pathways, aiming to support research and development in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound presents as a colorless to pale yellow crystalline solid.[3] A comprehensive summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Thermal Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄ | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

| Appearance | Colorless to pale yellow crystalline solid | [3] |

| Melting Point | 110-113 °C | [2] |

| Boiling Point | 192-193 °C at 14 mmHg | [2] |

| Density | ~1.013 g/cm³ | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble/Sparingly soluble | [3] |

| Ethanol | Soluble | [3] |

| Methanol | Slightly Soluble | [1] |

| Chloroform | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Petroleum Ether | Sparingly soluble |

Table 3: Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| UV-Vis (in Isopropanol) | λmax: 310 nm | [4] |

| ¹H NMR (in CDCl₃) | δ 9.81 (s, 1H, CHO), 7.15 (s, 2H, Ar-H), 3.96 (s, 6H, OCH₃) | [3] |

| ¹³C NMR (in CDCl₃) | δ 190.90 (CHO), 147.52 (C-O), 141.21 (C-OH), 128.31 (C-CHO), 106.89 (Ar-CH), 56.48 (OCH₃) | [3] |

| FT-IR (KBr pellet) | Key peaks: O-H stretch, C-H stretch (aromatic and aliphatic), C=O stretch (aldehyde), C=C stretch (aromatic), C-O stretch | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound crystals. The following sections outline the protocols for determining the key physical properties.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement of this compound in its crystalline state is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown using a slow evaporation method.

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent, such as aqueous methanol.

-

Filter the solution to remove any particulate matter into a clean crystallization dish.

-

Cover the dish with parafilm and perforate it with a few small holes to allow for slow evaporation of the solvent.

-

Store the dish in a vibration-free environment at a constant, cool temperature.

-

Monitor for the formation of well-defined, transparent crystals over several days to weeks.

-

-

Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares refinement to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and purity of this compound crystals by measuring the heat flow associated with thermal transitions.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely ground this compound powder into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Measurement:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 150 °C).

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

¹H and ¹³C NMR Spectra Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, typically at a frequency of 400 MHz or higher.

-

Acquire the proton-decoupled ¹³C NMR spectrum, typically at a frequency of 100 MHz or higher.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

-

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Perform a background scan with an empty pellet holder or a pure KBr pellet and subtract it from the sample spectrum.

-

3.3.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance of this compound, which is related to its electronic transitions.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or isopropanol). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

-

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the this compound solution and another with the pure solvent to serve as a reference.

-

Place the cuvettes in the sample and reference holders of a UV-Vis spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

-

The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.[10]

-

Biological Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects through the modulation of key signaling pathways. Understanding these pathways is critical for drug development.

Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory properties by inhibiting the MAPK/NF-κB signaling pathway.

Caption: this compound inhibits the MAPK/NF-κB signaling pathway.

Antioxidant Signaling Pathway

The antioxidant effects of this compound are mediated through the activation of the NRF2/HO-1/NQO-1 signaling pathway.

Caption: this compound activates the NRF2 antioxidant pathway.

General Experimental Workflow for this compound Analysis

A typical workflow for the extraction, isolation, and characterization of this compound from a natural source is depicted below.

Caption: General workflow for this compound isolation and analysis.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound crystals, along with comprehensive experimental protocols for their determination. The elucidation of its engagement with key biological signaling pathways, such as MAPK/NF-κB and NRF2, underscores its potential as a lead compound in drug discovery. The presented data and methodologies are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration of this compound's therapeutic applications.

References

- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. shimadzu.com [shimadzu.com]

- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. google.com [google.com]

- 10. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

Syringaldehyde Solubility: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of syringaldehyde in dimethyl sulfoxide (DMSO) and other common organic solvents. This compound, a naturally occurring phenolic aldehyde, has garnered significant interest in drug development and various scientific fields due to its diverse biological activities. Understanding its solubility is critical for designing experiments, formulating solutions, and developing new applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Solubility of this compound

The solubility of this compound varies across different organic solvents, a crucial factor for its application in experimental and formulation settings. The following table summarizes the available quantitative solubility data. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound and the solvent, and the method of determination.

| Solvent | Solubility (mg/mL) | Comments |

| Dimethyl Sulfoxide (DMSO) | ~30[1], ≥35.1[2], 36[3] | High solubility. |

| Dimethylformamide (DMF) | ~30[1] | High solubility, comparable to DMSO. |

| Ethanol (EtOH) | ~1[1], ≥15.2[2] | Conflicting data suggests moderate to good solubility. Further verification is recommended. |

| Chloroform | Slightly Soluble[4][5] | Qualitative data indicates limited solubility. |

| Methanol | Slightly Soluble[4][5] | Qualitative data indicates limited solubility. |

| Water | Insoluble[6][7][8], Very Sparingly Soluble[4][5][9][10] | Generally considered insoluble or poorly soluble in aqueous solutions. An estimated value is 9.526 mg/mL[11]. |

| DMSO:PBS (pH 7.2) (1:7) | ~0.12[1] | Sparingly soluble in this aqueous buffer system. |

Note: The provided data is a compilation from various sources. Discrepancies, such as those for ethanol, may exist due to different experimental conditions. Researchers are advised to determine solubility under their specific experimental conditions for accurate results.

Experimental Protocol for Solubility Determination

A standardized and reproducible protocol is essential for determining the solubility of a compound like this compound. The following is a generalized methodology based on common laboratory practices for determining the solubility of a solid organic compound in a given solvent.

Objective:

To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Constant temperature shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other necessary glassware

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial containing the this compound.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

Experimental workflow for determining this compound solubility.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, contributing to its antioxidant, anti-inflammatory, and metabolic effects. The following diagrams illustrate two of these pathways.

GLP-1 Receptor Agonism

This compound acts as an agonist for the Glucagon-Like Peptide-1 (GLP-1) receptor, a pathway of significant interest in the treatment of type 2 diabetes and related metabolic disorders.

This compound activating the GLP-1 receptor signaling pathway.

Nrf2/HO-1 Antioxidant and Anti-inflammatory Pathway

This compound has been demonstrated to exert antioxidant and anti-inflammatory effects through the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

This compound's role in the Nrf2/HO-1 signaling pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound CAS#: 134-96-3 [m.chemicalbook.com]

- 5. 134-96-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 10. Cas 134-96-3,this compound | lookchem [lookchem.com]

- 11. This compound, 134-96-3 [thegoodscentscompany.com]

Spectroscopic Profile of Syringaldehyde: A Technical Guide

Introduction

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is an organic compound widely found in nature, particularly as a component of lignin in various plant species. Its antioxidant and antimicrobial properties have made it a subject of interest in the fields of food science, pharmacology, and materials science. A thorough understanding of its chemical structure and properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with experimental protocols and data presented for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound in different deuterated solvents.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 9.81 | CDCl₃ | Aldehyde (-CHO) |

| 7.15 | CDCl₃ | Aromatic (H-2, H-6) |

| 3.96 | CDCl₃ | Methoxy (-OCH₃) |

| 9.78 | DMSO-d₆ | Aldehyde (-CHO)[1][2] |

| 7.21 | DMSO-d₆ | Aromatic (H-2, H-6)[1][2] |

| 3.84 | DMSO-d₆ | Methoxy (-OCH₃)[1] |

| 3.85 | DMSO-d₆ | Methoxy (-OCH₃)[2] |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 190.90 | CDCl₃ | Aldehyde Carbon (C=O)[1] |

| 147.52 | CDCl₃ | Aromatic (C-3, C-5)[1] |

| 141.21 | CDCl₃ | Aromatic (C-4)[1] |

| 128.31 | CDCl₃ | Aromatic (C-1)[1] |

| 106.89 | CDCl₃ | Aromatic (C-2, C-6)[1] |

| 56.48 | CDCl₃ | Methoxy Carbon (-OCH₃)[1] |

| 191.98 | DMSO-d₆ | Aldehyde Carbon (C=O)[2] |

| 148.93 | DMSO-d₆ | Aromatic (C-3, C-5)[2] |

| 142.89 | DMSO-d₆ | Aromatic (C-4)[2] |

| 127.97 | DMSO-d₆ | Aromatic (C-1)[2] |

| 107.88 | DMSO-d₆ | Aromatic (C-2, C-6)[2] |

| 56.88 | DMSO-d₆ | Methoxy Carbon (-OCH₃)[2] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][5]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3][4]

-

Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter.[6]

-

Transfer the clear solution into a clean 5 mm NMR tube.[3] The solution height should be at least 50 mm from the bottom of the tube.[5]

-

Cap the NMR tube securely.[6]

-

-

Instrument Setup and Data Acquisition :

-

Wipe the outside of the NMR tube to remove any dust or fingerprints.[3]

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

The spectrometer's field is locked onto the deuterium signal of the solvent.[3]

-

The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[3]

-

The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[3]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[3]

-

-

Data Processing :

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or to the residual solvent peak.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl group) |

| ~3000-2800 | C-H stretching (aromatic and methoxy groups) |

| ~1680 | C=O stretching (aldehyde group) |

| ~1600, ~1500 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (ether linkage) |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.[7]

-

The KBr mixture should be handled in a low-humidity environment as KBr is hygroscopic.

-

-

Pellet Formation :

-

Transfer a portion of the KBr mixture into a pellet press die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[7]

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the this compound sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis :

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| 216, 308 | Not specified[8] |

| 305 | Dioxane[9] |

| 310 | Isopropanol[10][11] |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-transparent solvent (e.g., ethanol, methanol, or isopropanol).

-

Perform serial dilutions of the stock solution to obtain a series of standard solutions with varying concentrations.[12]

-

-

Instrument Setup :

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).[12]

-

-

Data Acquisition :

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis :

-

The baseline spectrum is automatically subtracted from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bmse000595 this compound at BMRB [bmrb.io]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 9. This compound [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

Syringaldehyde: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde found in a variety of plant sources. It is a key component of lignin and contributes to the flavor and aroma of many foods and beverages.[1] Beyond its organoleptic properties, this compound has garnered significant interest in the scientific community for its diverse range of biological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily attributed to its phenolic hydroxyl group and methoxy substituents, which can effectively scavenge free radicals.[2] Its antioxidant capacity has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

| Assay | Method | IC50 / Activity | Reference Compound | Reference |

| DPPH Radical Scavenging | Spectrophotometry | 7.5 µM | Ascorbic Acid (27.5 µM) | [3] |

| ABTS Radical Scavenging | Spectrophotometry | Higher than protocatechuic aldehyde and vanillin | Trolox | [2] |

| Peroxyl Radical Scavenging | Crocin Bleaching Assay (CBA) | 6 times higher than protocatechuic aldehyde | - | [2] |

| DNA Protection (AAPH assay) | Gel Electrophoresis | Protection at ≥ 6.5 µM | Ascorbic Acid (protection at ≥ 52 µM) | [3] |

| DNA Protection (Fenton reaction) | Gel Electrophoresis | Protection at 1.6 - 833 µM | Ascorbic Acid (no protection) | [3] |

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.[3]

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid, Trolox) in methanol at various concentrations.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the this compound or standard solution to 100 µL of the DPPH solution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the control, add 100 µL of the sample solution to 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank, A_sample is the absorbance of the sample with DPPH, and A_control is the absorbance of the sample without DPPH.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay:

-

Add 10 µL of the this compound or standard solution to 1 mL of the diluted ABTS•+ solution.

-

-

Incubation and Measurement:

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated as:

where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit NO production.

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the amount of NO produced.

-

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Quantitative Anticancer Data

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| HCT-116 | Colon Cancer | Anti-proliferation | Potent inhibitor | [2] |

| A2780 | Ovarian Cancer | Cytotoxicity | - | [6] |

| HeLa, C33a | Cervical Cancer | Cytotoxicity | - | [6] |

| MDA-MB-453, MDA-MB-231, MCF-7 | Breast Cancer | Cytotoxicity | - | [6] |

| MCF-7 | Breast Cancer | Cytotoxicity (this compound-derived chalcone) | 9.75 µM | [7] |

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value is calculated from the dose-response curve.

-

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Antimicrobial Data

| Microorganism | Type | Method | MIC (µg/mL) | Reference |

| Klebsiella pneumoniae | Bacterium (Gram-) | - | Population reduction of 61% | [2] |

| Staphylococcus aureus | Bacterium (Gram+) | - | Population reduction of 55% | [2] |

| Pseudomonas aeruginosa | Bacterium (Gram-) | - | Population reduction of 71% | [2] |

| Candida guilliermondii | Fungus (Yeast) | - | Inhibited growth | [2] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

-

Serial Dilution:

-

In a 96-well microplate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

-

Neuroprotective Activity

This compound has shown neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases, primarily through its antioxidant and anti-apoptotic properties.[8][9][10]

Signaling Pathways in Neuroprotection

This compound's neuroprotective effects are associated with the activation of the Nrf2 antioxidant response pathway and the inhibition of pro-apoptotic pathways. It also shows potential in mitigating neuroinflammation by inhibiting the NF-κB/NLRP3 inflammasome pathway.[11][12]

Caption: Neuroprotective mechanisms of this compound.

Experimental Workflow for Assessing Neuroprotection in SH-SY5Y Cells

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

This compound is a multifaceted natural compound with a wide array of promising biological activities. Its potent antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties make it a compelling candidate for further investigation in the fields of pharmacology and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic potential of this compound. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety in various disease models.

References

- 1. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. mdpi.com [mdpi.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Syringaldehyde: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaldehyde, a naturally occurring phenolic aldehyde, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document summarizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound (4-hydroxy-3,5-dimethoxybenzaldehyde) is a phenolic compound found in various plant species and is recognized for its antioxidant and anti-inflammatory activities.[1] Its potential as a therapeutic agent for inflammatory conditions is an active area of research. This guide synthesizes the current scientific knowledge on the anti-inflammatory properties of this compound, with a focus on its molecular targets and mechanisms of action.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been shown to inhibit this pathway, leading to a downstream reduction in inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes. Studies have indicated that this compound can modulate the activation of MAPK pathways, contributing to its anti-inflammatory effects.[2]

Activation of the Nrf2/HO-1 Pathway

The Nrf2/heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1. This antioxidant response helps to mitigate inflammation.

Potential Modulation of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation. While direct experimental evidence for this compound's interaction with the JAK/STAT pathway is currently limited, its known role in regulating cytokine signaling makes it a plausible target. Further research is warranted to explore this potential mechanism of action.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Analyte | Concentration of this compound | % Inhibition / IC50 | Reference |

| COX-2 Inhibition | Mouse Macrophage | - | COX-2 Activity | - | IC50: 3.5 µg/mL | [3] |

| NO Production | RAW 264.7 | LPS | Nitric Oxide | 100 µM | ~94% | [4] |

| TNF-α Production | RAW 264.7 | LPS | TNF-α | 30-100 µM | Significant reduction | [4] |

| IL-6 Production | RAW 264.7 | LPS | IL-6 | 30-100 µM | Significant reduction | [4] |